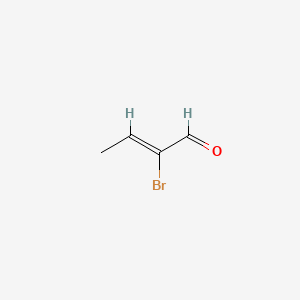

2-Bromocrotonaldehyde

CAS No.: 24247-53-8

Cat. No.: VC2020482

Molecular Formula: C4H5BrO

Molecular Weight: 148.99 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 24247-53-8 |

|---|---|

| Molecular Formula | C4H5BrO |

| Molecular Weight | 148.99 g/mol |

| IUPAC Name | (Z)-2-bromobut-2-enal |

| Standard InChI | InChI=1S/C4H5BrO/c1-2-4(5)3-6/h2-3H,1H3/b4-2- |

| Standard InChI Key | DOZLVLCBCZGSSH-RQOWECAXSA-N |

| Isomeric SMILES | C/C=C(/C=O)\Br |

| SMILES | CC=C(C=O)Br |

| Canonical SMILES | CC=C(C=O)Br |

Introduction

2-Bromocrotonaldehyde exhibits specific physicochemical characteristics that influence its reactivity and applications. The compound exists in different isomeric forms, with the Z configuration being commonly referenced in scientific literature.

Table 1: Physical and Chemical Properties of 2-Bromocrotonaldehyde

| Property | Value |

|---|---|

| CAS Registry Number | 24247-53-8, 33718-99-9 |

| Molecular Formula | C₄H₅BrO |

| Molecular Weight | 148.99 g/mol |

| Density | 1.580 g/mL |

| Boiling Point | 173.6°C at 760 mmHg |

| Flash Point | 92.1°C |

| Refractive Index | 1.521 |

| Molar Volume | 94.3 mL/mol |

| Molecular Refractive Power | 28.74 mL/mol |

| Vapor Pressure | 1.26 mmHg at 25°C |

| SMILES Notation | CC=C(/Br)C=O |

| InChIKey | DOZLVLCBCZGSSH-RQOWECAXSA-N |

The compound features an aldehyde group and a bromine atom at the α-position, which confers its characteristic reactivity in organic synthesis applications .

Synthesis Methods

The synthesis of 2-Bromocrotonaldehyde primarily involves bromination reactions of crotonaldehyde. The reaction conditions, including temperature, solvent choice, and reaction time, are crucial factors in obtaining high yields and minimizing unwanted side reactions.

The general synthetic pathway includes:

-

Selective bromination of crotonaldehyde at the α-position

-

Careful control of reaction conditions to ensure stereoselectivity

-

Purification processes to isolate the desired isomer

These bromination reactions must be conducted under controlled conditions due to the compound's reactivity and potential hazards. Current industrial methods focus on optimizing yield while maintaining stereospecificity of the final product.

Applications in Organic Synthesis

2-Bromocrotonaldehyde serves as a valuable intermediate in organic synthesis, with applications spanning multiple areas of chemistry and pharmaceutical development.

Formation of Heterocyclic Compounds

The compound is extensively utilized in synthesizing heterocyclic structures, which serve as essential building blocks in pharmaceutical development. Its unique reactivity profile makes it particularly suitable for constructing complex molecular frameworks needed in drug development.

Carbene-Catalyzed Reactions

One of the most significant applications of 2-bromocrotonaldehyde is in carbene-catalyzed enantioselective annulation reactions. These reactions are crucial for producing enantiomerically enriched compounds with potential biological activity .

Research has demonstrated that 2-bromocrotonaldehyde can be effectively coupled with various hydrazones in the presence of carbene catalysts to form dihydropyridazinone derivatives with excellent enantioselectivity. For example, hydrazone containing 2-fluoro phenyl for azomethine substitution was coupled with α-bromocrotonaldehyde to obtain products with moderate yields but excellent enantioselectivity .

Table 2: Selected Coupling Reactions of α-Bromocrotonaldehyde

| Hydrazone Type | Catalyst | Yield (%) | Enantiomeric Ratio | Product |

|---|---|---|---|---|

| 2-Fluoro phenyl | NHC precatalyst E | Moderate | Excellent (>95:5) | Compound 4i |

| o-Nosyl protected | NHC precatalyst E | Moderate to good | 96:4 | Compound 4j |

| Specialized hydrazone | NHC precatalyst E | Moderate to good | 96:4 | Compound 4k |

These reactions highlight the compound's versatility in stereoselective synthesis applications .

Role in Pharmaceutical Development

The chemical versatility of 2-bromocrotonaldehyde makes it an important precursor in the development of pharmaceuticals and bioactive molecules.

Precursor for Clinical Drugs

2-Bromocrotonaldehyde serves as a key intermediate in the synthesis of several clinically relevant drugs and bioactive molecules, including:

-

Levosimendan - A calcium sensitizer used in the treatment of acute heart failure

-

Pimobendan - A veterinary drug used to treat congestive heart failure

-

Meribendan - A bioactive compound with cardiovascular effects

These applications highlight the compound's significance in medicinal chemistry and pharmaceutical development.

Synthesis of Dihydropyridazinones

One of the most well-documented applications is in the synthesis of 6-aryl-4,5-dihydropyridazinone derivatives, which form the core structure of several important drugs. The 5-methyl substituent in these compounds is particularly crucial for their biological activity .

When coupled with appropriate hydrazones, α-bromocrotonaldehyde yields products that can be transformed into therapeutic agents through straightforward chemical transformations without erosion of enantiomeric purity. For instance, product 5b, the precursor of Levosimendan, was obtained without degradation of the enantiomeric ratio from optically enriched compound 4j (96:4 e.r.) through thiophenol-mediated nosyl deprotection, followed by Pd/C-catalyzed hydrogenation .

Toxicological Considerations

Mutagenicity Studies

2-Bromocrotonaldehyde has been the subject of several mutagenicity studies due to its structural similarity to known mutagenic compounds. Research has identified it as a suspected mutagenic metabolite in studies involving brominated compounds such as tris(2,3-dibromopropyl)phosphate and 1,2-dibromo-3-chloropropane .

Studies by Omichinski et al. explored the mutagenicity of 2-bromocrotonaldehyde in Salmonella typhimurium TA100 in the presence of rat liver microsomes. These investigations supported earlier work with selectively deuterated analogs and demonstrated the role of this compound in the formation of mutagenic metabolites .

Toxicity Profile

Based on available safety data, 2-bromocrotonaldehyde is classified as:

-

Toxic if swallowed and inhaled

-

Capable of causing serious eye damage

-

Suspected of causing genetic defects

-

Potentially hazardous to aquatic life with long-term effects

These classifications emphasize the need for proper handling and safety precautions when working with 2-bromocrotonaldehyde in research or industrial settings.

Recent Research Advances

Contemporary research has expanded the applications of 2-bromocrotonaldehyde through innovative synthetic methodologies and catalytic systems.

Asymmetric Synthesis Applications

Researchers have developed novel methodologies for utilizing 2-bromocrotonaldehyde in asymmetric synthesis to produce compounds with high enantioselectivity. A significant breakthrough has been the use of N-heterocyclic carbene (NHC) catalysts in promoting stereoselective annulation reactions .

Studies have shown that aminoindanol-derived NHC precatalysts can effectively promote the reaction between α-bromocrotonaldehyde and various hydrazones, yielding products with enantiomeric ratios exceeding 95:5 in many cases. For example, installing a nitro (–NO2) group in the aminoindanol moiety of precatalyst substantially improved the enantioselectivity of reactions involving 2-bromocrotonaldehyde .

Application in Bioactive Compound Synthesis

Recent studies have further demonstrated the utility of 2-bromocrotonaldehyde in synthesizing precursors to important bioactive molecules. For instance, successive deprotection of the p-nosyl group and two Boc groups of product 4k (96:4 e.r.) gave an intermediate in high yield without erosion of the enantiomeric ratio. This intermediate serves as a precursor for the cancer cytotoxic modulator DNMDP, the drug Pimobendan, and the bioactive compound Meribendan .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume